Momelotinib
Overview
Description
Momelotinib, also known as CYT-387, is an anticancer medication used for the treatment of myelofibrosis . It is a Janus kinase inhibitor and is taken orally . The most common adverse reactions include dizziness, fatigue, bacterial infection, hemorrhage, thrombocytopenia, diarrhea, and nausea .
Chemical Reactions Analysis
Momelotinib is a Janus Kinase 1 (JAK1) and 2 (JAK2) inhibitor. It is a competitive inhibitor of JAK ATP binding . It has been shown to provide additional benefit in alleviating transfusion-dependent anemia in MF .Physical And Chemical Properties Analysis
Momelotinib is a powder with a molecular weight of 414.469 g·mol −1 . Its chemical formula is C23H22N6O2 .Scientific Research Applications
JAK Inhibitor in Myelofibrosis
Momelotinib (MMB) is a potent JAK1, JAK2, and ACVR1 inhibitor. It exhibits clinical activity against the three hallmark features of myelofibrosis (MF): anemia, constitutional symptoms, and splenomegaly. MMB has demonstrated efficacy in clinical trials by improving hemoglobin levels, reducing transfusion dependency, and maintaining or improving platelet counts. This demonstrates its potential in addressing the unmet needs of patients with intermediate/high-risk MF (Verstovsek et al., 2020; Mesa et al., 2021).
Anemia Improvement in Myelofibrosis
MMB has a unique ability to improve hemoglobin levels and reduce transfusion burden in patients with baseline anemia due to myelofibrosis. This is attributed to its mechanism of action that involves the inhibition of ACVR1, leading to decreased hepcidin expression and increased iron availability for erythropoiesis (Tremblay & Mesa, 2022; Oh et al., 2020).
Impact on Overall Survival
Studies have indicated an association between achieving transfusion independence with MMB treatment and improved overall survival in myelofibrosis patients. This suggests the clinical relevance of MMB's differentiated pro-erythropoietic ACVR1 inhibition (Mesa et al., 2021).
Potential in Combination Therapies
MMB, combined with other therapeutic agents like citarinostat, has shown potential in treating lymphoid malignant cell lines, suggesting a new therapeutic combination possibility. The synergistic effect observed in these studies highlights the potential of MMB in combination therapies (Cosenza et al., 2020).
Efficacy in FLT3-mutant AML
Research has also revealed that MMB is a highly potent inhibitor for FLT3-mutant acute myeloid leukemia (AML). This finding suggests that MMB could offer an alternative treatment for AML, especially considering its efficacy against resistant mutations and growth factor signaling (Azhar et al., 2021).
Potential in Treating Hepatocellular
CarcinomaMMB has shown efficacy in hepatitis virus-associated liver cancer by targeting specific pathways. It effectively suppresses the IFNGR-JAK-STAT-PARP1 pathway, resulting in downregulation of cancer stem cell genes. This indicates its potential in treating hepatocellular carcinoma, particularly in enhancing the antitumor efficacy of other drugs like sorafenib (Cherng et al., 2021).
Impact on Anemia Response and Survival in Myelofibrosis
A study examining anemia response to MMB therapy in myelofibrosis revealed that anemia response is more likely in specific patient subsets and is associated with improved survival. This highlights the importance of MMB in managing anemia in myelofibrosis patients and its potential impact on overall survival (Gangat et al., 2022).
Comparative Efficacy with Other JAK Inhibitors
Indirect-comparison meta-analyses have compared MMB with other JAK inhibitors like ruxolitinib and pacritinib, assessing their efficacy and safety in myeloproliferative neoplasms. These comparisons have provided insights into the relative benefits and risks of MMB compared to other treatments, suggesting that MMB might have the best potential therapeutic value among these drugs (Ye et al., 2020).
Role in Current and Future Treatment Paradigms
The potential approval of MMB, along with other JAK inhibitors for myelofibrosis, signifies progress in treatment options. MMB's role in current and future treatment paradigms, particularly in addressing unmet needs like anemia and disease progression, is being actively explored ([Stein, 2022](https://consensus.app/papers/inhibition-myelofibrosis-sequence-treatment-multiple-stein/8f43271d122c5369891175e8b5e99525/?utm_source=chatgpt)).
Safety And Hazards
The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea . Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) .
Future Directions
Momelotinib is one of the prime candidates to durably address the critical unmet needs of MF patients with moderate/severe anemia . Importantly, momelotinib may have overall survival benefits in frontline and second-line MF patients . The results of the MOMENTUM trial are keenly awaited and may lead to regulatory approval of momelotinib .
properties
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNDZWQTBEVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026049 | |
Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Momelotinib | |
CAS RN |
1056634-68-4 | |
Record name | Momelotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Momelotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Momelotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11763 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOMELOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.